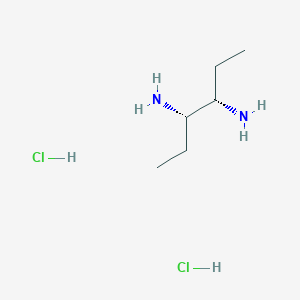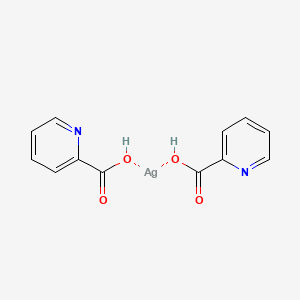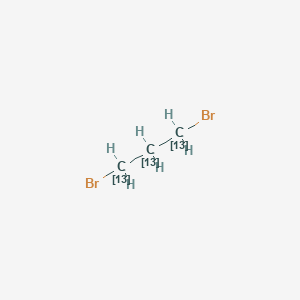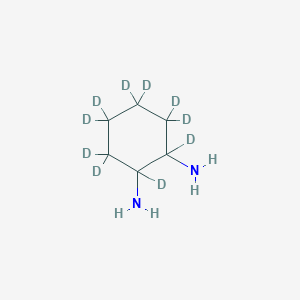
D-Glucosamine 3-sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Glucosamine 3-sulfate: is a sulfated derivative of D-glucosamine, an amino sugar that is a prominent precursor in the biosynthesis of glycosylated proteins and lipids. This compound is notable for its role in various biological processes and its potential therapeutic applications, particularly in the treatment of osteoarthritis and other joint-related conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D-glucosamine 3-sulfate typically involves the sulfation of D-glucosamine. One common method includes the reaction of D-glucosamine with sulfur trioxide-pyridine complex in an aprotic solvent such as dimethylformamide (DMF). The reaction is carried out under controlled temperature conditions to ensure selective sulfation at the 3-position .
Industrial Production Methods
Industrial production of this compound often employs similar sulfation techniques but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or chromatography techniques to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
D-glucosamine 3-sulfate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or periodate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions typically involve agents such as sodium borohydride, resulting in the formation of reduced sugar derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, leading to the formation of N-substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, periodate; typically conducted in aqueous solutions at mild temperatures.
Reduction: Sodium borohydride; usually performed in methanol or ethanol at room temperature.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are often carried out in organic solvents like dichloromethane.
Major Products Formed
Oxidation: Oxidized glucosamine derivatives.
Reduction: Reduced forms of glucosamine.
Substitution: N-substituted glucosamine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, D-glucosamine 3-sulfate is used as a building block for the synthesis of more complex molecules. Its sulfated nature makes it a valuable intermediate in the preparation of glycosaminoglycans and other biologically active compounds .
Biology
Biologically, this compound plays a role in the formation of cartilage and other connective tissues. It is studied for its potential to promote cartilage repair and reduce inflammation in joint diseases .
Medicine
Medically, this compound is investigated for its therapeutic effects in osteoarthritis. It is believed to enhance the synthesis of glycosaminoglycans, which are essential components of cartilage, thereby improving joint function and reducing pain .
Industry
In the industrial sector, this compound is used in the formulation of dietary supplements and pharmaceuticals aimed at joint health. Its production and quality control are critical for ensuring the efficacy and safety of these products .
Wirkmechanismus
D-glucosamine 3-sulfate exerts its effects primarily through the enhancement of glycosaminoglycan synthesis. It acts on chondrocytes, the cells responsible for cartilage production, promoting the formation of cartilage matrix components. This process involves the activation of specific signaling pathways, including the upregulation of transforming growth factor-beta (TGF-β) and the inhibition of inflammatory cytokines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- D-Glucosamine sulfate
- N-Acetyl-D-glucosamine
- D-Glucosamine hydrochloride
Comparison
Compared to D-glucosamine sulfate and N-acetyl-D-glucosamine, D-glucosamine 3-sulfate has a unique sulfation pattern that may confer distinct biological activities. While all these compounds are involved in cartilage synthesis and joint health, this compound’s specific sulfation at the 3-position might offer enhanced or different therapeutic benefits .
Eigenschaften
Molekularformel |
C6H13NO8S |
|---|---|
Molekulargewicht |
259.24 g/mol |
IUPAC-Name |
[(3R,4R,5R,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate |
InChI |
InChI=1S/C6H13NO8S/c7-3-5(15-16(11,12)13)4(9)2(1-8)14-6(3)10/h2-6,8-10H,1,7H2,(H,11,12,13)/t2-,3-,4-,5-,6?/m1/s1 |
InChI-Schlüssel |
UZUBNIPDAIVWIE-IVMDWMLBSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N)OS(=O)(=O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)O)N)OS(=O)(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



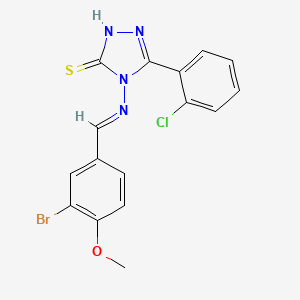
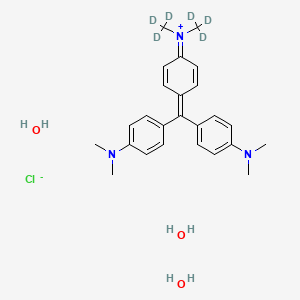
![2-[[5-[5-[5-[5-[5-(2,2-Dicyanoethenyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile](/img/structure/B12056565.png)
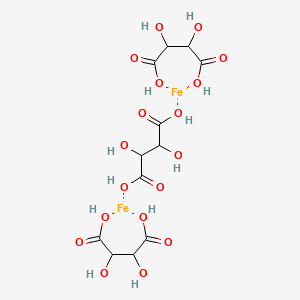
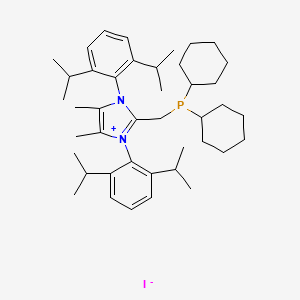

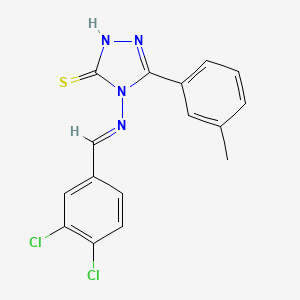
![3,5,8,10,13,15,18,20,23,25,28,30,33,35,36,38,40,42,46,48,50,52,54,56,58,60,62,64-octacosazadocosacyclo[30.3.3.36,7.311,12.316,17.321,22.326,27.22,36.231,38.13,35.15,8.110,13.115,18.120,23.125,28.130,33.140,46.142,64.148,50.152,54.156,58.160,62]heptacontane-39,41,43,44,45,47,49,51,53,55,57,59,61,63-tetradecone;hydrate;hydrochloride](/img/structure/B12056590.png)
